molecular formula C7H9ClO B12600789 7-Chlorohept-6-en-4-yn-1-ol CAS No. 646534-13-6

7-Chlorohept-6-en-4-yn-1-ol

Cat. No.: B12600789
CAS No.: 646534-13-6
M. Wt: 144.60 g/mol
InChI Key: GXNTWHHGPMBFSA-UHFFFAOYSA-N
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Description

7-Chlorohept-6-en-4-yn-1-ol is an organic compound with the molecular formula C7H9ClO It is a member of the chloroalkene family and features both an alkene and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorohept-6-en-4-yn-1-ol can be achieved through a stereoselective method involving the alkynylation of (E)-1,3-dichloropropene in the presence of copper(I) iodide and tetrabutylammonium bromide. The reaction is carried out in dimethylacetamide with potassium carbonate as a base. This method yields the desired product with high regio- and stereoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves similar alkynylation reactions using cost-effective and scalable reagents. The use of copper catalysts and appropriate solvents ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Chlorohept-6-en-4-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) are used for substitution reactions.

Major Products Formed

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alkenes or alkanes.

    Substitution: Results in the formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

7-Chlorohept-6-en-4-yn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chlorohept-6-en-4-yn-1-ol involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, facilitating nucleophilic attack. The alkene and alkyne groups provide sites for addition reactions, enabling the formation of new bonds and complex structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chlorohept-6-en-4-yn-1-ol is unique due to its combination of alkene, alkyne, and chlorine functional groups, which provide diverse reactivity and potential for various applications in synthesis and research.

Properties

CAS No.

646534-13-6

Molecular Formula

C7H9ClO

Molecular Weight

144.60 g/mol

IUPAC Name

7-chlorohept-6-en-4-yn-1-ol

InChI

InChI=1S/C7H9ClO/c8-6-4-2-1-3-5-7-9/h4,6,9H,3,5,7H2

InChI Key

GXNTWHHGPMBFSA-UHFFFAOYSA-N

Canonical SMILES

C(CC#CC=CCl)CO

Origin of Product

United States

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